N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride

Description

Structural Significance in Piperidine Derivative Chemistry

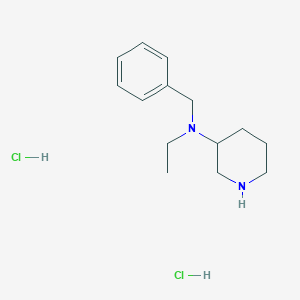

N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride occupies a distinctive position within piperidine derivative chemistry due to its unique substitution pattern and salt formation characteristics. The compound features a piperidine ring system with an amino group positioned at the 3-carbon, creating what is chemically classified as a 3-piperidinamine derivative. The nitrogen atom of this amino group bears two distinct alkyl substituents: a benzyl group (phenylmethyl) and an ethyl group, resulting in a tertiary amine configuration that significantly influences the molecule's electronic and steric properties. This substitution pattern differentiates it from simpler piperidine derivatives and places it within the category of multiply substituted heterocyclic amines.

The structural significance extends to the salt formation with hydrochloric acid, where two equivalents of hydrochloric acid associate with the molecule to form the dihydrochloride salt. This salt formation is particularly noteworthy because it involves protonation at both nitrogen centers: the ring nitrogen of the piperidine and the exocyclic amino nitrogen. The resulting ionic compound exhibits enhanced crystallinity and water solubility compared to the free base form, characteristics that are fundamental to the compound's handling and potential applications in research contexts.

The three-dimensional arrangement of the molecule creates specific spatial relationships between the aromatic benzyl system, the flexible ethyl chain, and the conformationally dynamic piperidine ring. These structural features contribute to the compound's classification as a conformationally flexible molecule with multiple potential binding orientations, a characteristic that distinguishes it from more rigid piperidine derivatives. The presence of the amino substituent at the 3-position of the piperidine ring, rather than at the more common 4-position, creates additional geometric constraints that influence the overall molecular shape and potential intermolecular interactions.

Historical Development and Research Context

The development of this compound can be traced within the broader historical context of piperidine chemistry research, which has been a subject of scientific investigation for over a century. Piperidine derivatives gained prominence in medicinal chemistry research during the mid-20th century, when researchers began systematically exploring the structure-activity relationships of nitrogen-containing heterocycles. The specific combination of benzyl and ethyl substituents on a 3-piperidinamine scaffold represents a rational approach to molecular design, where researchers sought to combine the beneficial properties of aromatic and aliphatic substitution patterns.

Historical research into piperidine derivatives has demonstrated that the position of amino substitution on the piperidine ring significantly influences biological activity profiles. Studies conducted in the 1990s, including comparative molecular field analysis investigations of N-benzylpiperidine derivatives, established the importance of three-dimensional molecular arrangements in determining compound properties. These early structure-activity relationship studies provided the foundation for understanding how specific substitution patterns, such as those found in this compound, might influence molecular behavior and potential applications.

The research context surrounding this compound also reflects the evolution of synthetic methodologies in heterocyclic chemistry. The development of efficient synthetic routes to 3-substituted piperidine derivatives required advances in selective functionalization techniques, particularly methods for introducing amino groups at specific ring positions while maintaining the integrity of the heterocyclic system. Patent literature from the early 21st century indicates increased interest in N-benzylated piperidine derivatives as synthetic intermediates, suggesting that compounds like this compound emerged from systematic efforts to expand the available chemical space within this molecular class.

Contemporary research continues to build upon these historical foundations, with modern analytical techniques enabling more detailed characterization of piperidine derivatives and their properties. The availability of this compound through commercial suppliers reflects the compound's recognition as a valuable research tool within the scientific community.

Position in Chemical Nomenclature Systems

Within established chemical nomenclature systems, this compound occupies a clearly defined position that reflects both its structural complexity and systematic naming conventions. According to International Union of Pure and Applied Chemistry nomenclature rules, the compound's primary name derives from the piperidine parent structure, with the amino substituent at the 3-position designated as the principal functional group. The N-benzyl and N-ethyl prefixes indicate the specific substitution pattern at the amino nitrogen, following standard conventions for naming tertiary amines.

Properties

IUPAC Name |

N-benzyl-N-ethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-2-16(14-9-6-10-15-11-14)12-13-7-4-3-5-8-13;;/h3-5,7-8,14-15H,2,6,9-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANFHSPHDXDODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride typically involves the alkylation of 3-piperidinamine with benzyl chloride and ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization and filtration to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions are common, where the benzyl or ethyl groups can be replaced by other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: N-Benzyl-N-ethyl-3-piperidinamine N-oxide.

Reduction: N-Benzyl-3-piperidinamine.

Substitution: Various substituted piperidinamine derivatives depending on the substituent used.

Scientific Research Applications

Synthesis and Chemical Properties

N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride is a piperidine derivative, which is a class of compounds known for their diverse biological activities. The synthesis of this compound typically involves the alkylation of piperidine derivatives, followed by the formation of dihydrochloride salts to enhance solubility and stability. Various methods have been documented for synthesizing piperidine derivatives, including:

- Chiral Resolution : Techniques such as chiral source synthesis and chemical resolution methods are employed to obtain enantiomerically pure forms of piperidine derivatives, which are crucial for their biological activity .

- Hofmann Rearrangement : This method has been used to synthesize various piperidine derivatives, including N-benzyl-3-piperidyl urea, which can subsequently be converted into N-benzyl-N-ethyl-3-piperidinamine .

Medicinal Applications

This compound has shown promise in several therapeutic areas:

2.1. Antidiabetic Agents

The compound serves as an important intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. DPP-IV inhibitors help regulate blood sugar levels by preventing the breakdown of incretin hormones, thus promoting insulin secretion .

2.2. Neurological Research

Piperidine derivatives are known to exhibit neuroprotective effects and have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may contribute to the development of new therapeutic agents targeting neurotransmitter systems .

2.3. Antidepressant Activity

Research indicates that piperidine derivatives can influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties. This compound could be explored further for its effects on mood regulation and anxiety disorders .

Case Studies and Research Findings

Several studies have highlighted the applications of piperidine derivatives, including this compound:

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride involves its interaction with cellular membranes and proteins. It disrupts microbial cell walls, leading to cell lysis and death. In biological systems, it may interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride with key analogs derived from the evidence:

Key Differences and Implications

- Steric hindrance from the benzyl group in all analogs influences binding affinity to biological targets, as seen in the JAK3-targeting activity of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride .

- Pharmacological Applications: The target compound’s hypothesized immunosuppressive or kinase-modulating properties align with ’s compound but differ from trientine dihydrochloride (), which is a chelating agent. Trientine’s ethylenediamine backbone enables metal coordination, a feature absent in piperidine-based analogs .

Synthesis and Safety :

- Piperidine derivatives like those in and require stereochemical control during synthesis (e.g., cis- vs. trans- configurations), impacting biological activity. The target compound’s synthesis likely involves ethylation steps distinct from methylation routes used for analogs.

- Safety data for the target compound is unspecified, but dihydrochloride salts generally improve solubility and reduce toxicity compared to free bases.

Biological Activity

N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on key areas such as enzyme inhibition, neuroprotective effects, and potential applications in treating neurodegenerative diseases.

Chemical Structure and Synthesis

This compound is derived from the piperidine core, which is known for its versatility in medicinal chemistry. The synthesis of this compound typically involves the alkylation of piperidine derivatives, which can be achieved through various methods, including palladium-catalyzed reactions and asymmetric synthesis techniques .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit specific enzymes that are implicated in neurodegenerative diseases:

- Acetylcholinesterase (AChE) Inhibition : AChE plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibitors of AChE are sought after for Alzheimer's disease treatment. Studies have shown that derivatives similar to N-Benzyl-N-ethyl-3-piperidinamine exhibit promising AChE inhibitory activity with IC50 values indicating effective inhibition .

- Histone Deacetylase (HDAC) Inhibition : HDACs are involved in the regulation of gene expression and have been linked to various cancers and neurodegenerative conditions. The compound's ability to inhibit HDACs suggests potential applications in cancer therapy and neuroprotection .

2. Neuroprotective Effects

Research indicates that this compound demonstrates neuroprotective properties, particularly through its antioxidant activity. This is critical in preventing oxidative stress-related damage in neuronal cells. For instance, studies have highlighted its effectiveness in protecting PC-12 cells from apoptosis induced by oxidative stress .

3. Antimicrobial Activity

Preliminary studies suggest that compounds related to N-Benzyl-N-ethyl-3-piperidinamine may possess antimicrobial properties. Specific derivatives have shown activity against various bacterial strains, indicating a broader spectrum of biological activity that could be explored further .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

Q & A

Q. How can computational modeling guide structural optimization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.